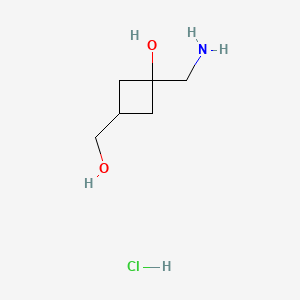
1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride is a chemical compound with a unique structure that includes both an aminomethyl and a hydroxymethyl group attached to a cyclobutanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride typically involves the reaction of cyclobutanone with formaldehyde and ammonia, followed by reduction and hydrochloride salt formation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(Aminomethyl)-3-(carboxymethyl)cyclobutan-1-ol.
Reduction: Formation of 1-(Methylamino)-3-(hydroxymethyl)cyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanol derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Aminomethyl)cyclobutanol: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(Hydroxymethyl)cyclobutanol: Lacks the aminomethyl group, which may limit its applications in certain fields.
1-(Aminomethyl)-3-(hydroxymethyl)cyclopentanol: Contains a cyclopentanol ring instead of a cyclobutanol ring, which may influence its chemical properties and applications.
Uniqueness
1-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride is unique due to the presence of both aminomethyl and hydroxymethyl groups on a cyclobutanol ring
Eigenschaften
Molekularformel |
C6H14ClNO2 |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
1-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-4-6(9)1-5(2-6)3-8;/h5,8-9H,1-4,7H2;1H |
InChI-Schlüssel |
BESLCPQKFAYHPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(CN)O)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


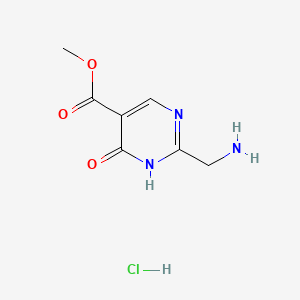

![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)
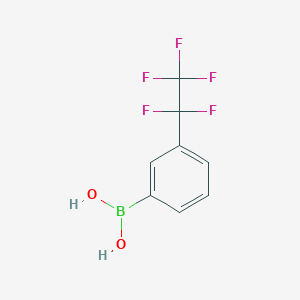
![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
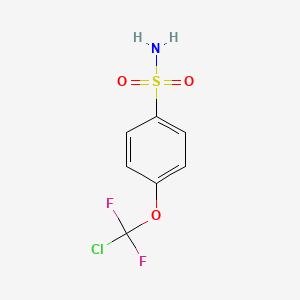
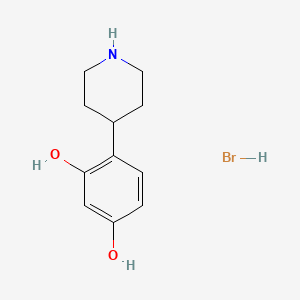


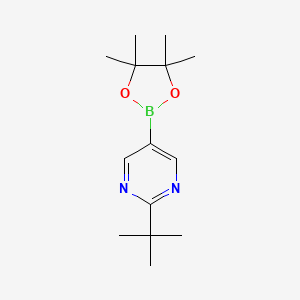
![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457800.png)
